molecular formula C18H20N6O B5504126 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide

Cat. No.: B5504126
M. Wt: 336.4 g/mol
InChI Key: HHLITTAHNIXPOA-UHFFFAOYSA-N
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Description

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16985928 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Anti-inflammatory and Analgesic Activities

Research has shown that pyrimidine derivatives can be synthesized to exhibit significant anti-inflammatory and analgesic activities. For example, compounds synthesized through the condensation of various amines with isothiocyanato compounds have demonstrated good anti-inflammatory and analgesic effects in preclinical models. These compounds' structures are supported by IR, 1H NMR, and mass spectral data, indicating their potential as therapeutic agents in managing pain and inflammation (Sondhi et al., 2005).

Antiviral Activity

A series of pyrimidine derivatives structurally related to known antiviral agents have been designed, synthesized, and evaluated for their antirhinovirus activities. These studies highlight the potential of pyrimidine-based compounds in developing new treatments for viral infections (Hamdouchi et al., 1999).

Cognitive Impairment and Neurodegenerative Diseases

Research into pyrimidine derivatives has also explored their application in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. For instance, certain pyrimidine-based compounds have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), demonstrating efficacy in preclinical models of cognitive impairment (Li et al., 2016).

Antioxidant Activity

The synthesis of pyrimidine derivatives has been linked to antioxidant activities, with some compounds exhibiting significant radical scavenging effects. These findings suggest the potential of pyrimidine-based compounds in developing treatments or supplements to combat oxidative stress-related diseases (Kotaiah et al., 2012).

Antineoplastic Activity

Pyrimidine derivatives have been synthesized and evaluated for their antineoplastic (anticancer) activities. Some of these compounds have shown promising results against various cancer cell lines, suggesting their potential as cancer chemotherapy agents. For example, benzimidazole condensed with pyrimidine derivatives demonstrated variable degrees of antineoplastic activity, highlighting the therapeutic potential of these compounds in cancer treatment (Abdel-Hafez, 2007).

Mechanism of Action

Imidazoles and triazoles inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes, which leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .

Future Directions

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13(2)9-18(25)23-15-5-3-14(4-6-15)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h3-8,10-13H,9H2,1-2H3,(H,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLITTAHNIXPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.